molecular formula C15H13F2N5O2 B2614596 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide CAS No. 2034354-83-9

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide

Cat. No.: B2614596
CAS No.: 2034354-83-9
M. Wt: 333.299
InChI Key: VRRTZHVYLOKHFB-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide is a compound belonging to the class of triazolopyridazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ethyl orthoformate to form the triazolopyridazine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide is unique due to its specific substitution pattern, which enhances its ability to inhibit multiple kinases simultaneously. This dual inhibition can lead to more effective anticancer activity compared to compounds that target a single kinase .

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O2/c1-2-24-14-6-5-12-19-20-13(22(12)21-14)8-18-15(23)9-3-4-10(16)11(17)7-9/h3-7H,2,8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRTZHVYLOKHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=C(C=C3)F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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